Vorozole - 129731-10-8

Vorozole

Catalog Number: EVT-444690
CAS Number: 129731-10-8
Molecular Formula: C16H13ClN6
Molecular Weight: 324.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vorozole is a member of benzotriazoles.

Letrozole

Relevance: Letrozole is structurally similar to Vorozole and exhibits a comparable mechanism of action, inhibiting aromatase with high potency and selectivity. [, ] Numerous studies have utilized Letrozole in pretreatment regimens to assess the specific binding and distribution of Vorozole in vivo. [, , , , , , , ] This approach helps differentiate specific binding of Vorozole to aromatase from non-specific binding in various tissues. Additionally, Letrozole serves as a comparator drug in clinical trials evaluating the efficacy and safety profile of Vorozole in the treatment of advanced breast cancer. [, ]

Tamoxifen

Relevance: While structurally distinct from Vorozole, Tamoxifen serves as an important comparator drug in preclinical and clinical settings. Both compounds demonstrate efficacy in preventing and treating ER+ breast cancers. [, , , , ] Several studies compare their effects on tumor growth, endocrine profiles, and uterine histomorphology in rat models. [, , ] These comparisons provide valuable insights into the distinct mechanisms and potential advantages of each drug in managing breast cancer.

Dehydroepiandrosterone (DHEA)

Relevance: Although DHEA possesses distinct pharmacological properties compared to Vorozole, both compounds are investigated for their potential chemopreventive effects against breast cancer. Studies comparing their effects on uterine histomorphology in rats highlight the contrasting endocrine profiles of these agents. [, ] While both compounds demonstrate some degree of uterotrophic activity, DHEA's effects are more pronounced at higher doses. [, ] This comparative data contributes to a more comprehensive understanding of their potential benefits and risks.

Toremifene

Relevance: Although structurally similar to Tamoxifen, Toremifene's relevance to Vorozole lies in its shared target: ER+ breast cancers. [, , ] Studies comparing their effects on uterine histomorphology in rat models provide valuable insights into their respective estrogenic and antiestrogenic properties. [, ] This comparative data helps delineate the potential benefits and risks associated with each compound in the context of breast cancer treatment and prevention.

4-Hydroxyandrostenedione

Relevance: Similar to Vorozole, 4-hydroxyandrostenedione targets and inhibits the aromatase enzyme, aiming to reduce estrogen levels. [] This shared mechanism of action highlights the different approaches to developing aromatase inhibitors, with Vorozole representing a nonsteroidal class of inhibitors. While both compounds demonstrate antitumor activity, their efficacy and potency may differ, as suggested by studies in the MNU-induced mammary tumor model. []

Aminoglutethimide

Relevance: As an early aromatase inhibitor, aminoglutethimide provides context for the development of more potent and selective agents like Vorozole. [, , ] Vorozole exhibits a significantly higher potency for aromatase inhibition compared to aminoglutethimide, while demonstrating improved specificity and a more favorable side effect profile. []

Nandrolone Decanoate

Relevance: Nandrolone decanoate serves as a pharmacological tool to investigate the effects of AAS on aromatase expression in the brain. Studies utilizing [11C]Vorozole PET imaging in rodent and primate models demonstrate that nandrolone decanoate treatment upregulates aromatase expression, particularly in brain regions like the hypothalamus and bed nucleus of the stria terminalis. [, , ] These findings contribute to understanding the neuroendocrine consequences of AAS abuse.

Synthesis Analysis

Vorozole can be synthesized through several methods, primarily involving the alkylation of norvorozole with methyl iodide. The synthesis process typically includes the following steps:

  1. Starting Material: Norvorozole, a demethylated derivative of vorozole, serves as the precursor.
  2. Methylation Reaction: The methylation of norvorozole is performed using [(11)C]methyl iodide to produce [N-methyl-(11)C]vorozole, which is utilized as a radiotracer in PET imaging. The reaction conditions often involve high-performance liquid chromatography (HPLC) for purification and separation of isomers.
  3. Isolation Techniques: Advanced chromatographic methods, including preparative HPLC with pentafluorophenylpropyl-bonded silica columns, are employed to achieve baseline separation of the desired product from its regioisomers (N-2 and N-3 isomers) .

The synthesis has been optimized for efficiency and yield, with reports indicating an eight-step process that allows for the production of sufficient quantities of racemic norvorozole .

Chemical Reactions Analysis

Vorozole participates in several chemical reactions primarily related to its synthesis and metabolic pathways:

  1. Alkylation Reactions: The key reaction involves the alkylation of norvorozole with methyl iodide, leading to the formation of N-methylated products.
  2. Hydrolysis: Vorozole can undergo hydrolysis under acidic or basic conditions, potentially resulting in degradation products that may affect its efficacy.
  3. Metabolic Reactions: In vivo studies indicate that vorozole is metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological activities .
Mechanism of Action

Vorozole acts as a competitive inhibitor of aromatase, binding to the enzyme's active site and preventing it from converting androgens into estrogens. This mechanism involves:

  • Binding Affinity: Vorozole demonstrates high binding affinity to aromatase, with inhibition constants reported around 0.7 nM.
  • Estrogen Reduction: By inhibiting aromatase activity, vorozole effectively lowers estrogen levels in tissues where it is expressed, thereby reducing estrogen-driven tumor growth .
  • PET Imaging Applications: The radiolabeled form ([N-methyl-(11)C]vorozole) allows for non-invasive imaging of aromatase activity in living organisms using PET technology .
Physical and Chemical Properties Analysis

Vorozole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 242.28 g/mol.
  • Solubility: Vorozole is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade upon exposure to extreme pH or temperature variations.

These properties are crucial for its formulation and application in both therapeutic and diagnostic contexts.

Applications

Vorozole has significant applications across various scientific fields:

  1. Cancer Treatment: As an aromatase inhibitor, vorozole is used in hormone-sensitive breast cancer therapy to lower estrogen levels and inhibit tumor growth.
  2. Research Tool: The radiolabeled versions serve as valuable tools in PET imaging studies to assess aromatase activity in different tissues, helping researchers understand hormonal regulation in health and disease .
  3. Pharmacological Studies: Vorozole's ability to inhibit aromatase makes it a subject of interest for studying estrogen-related pathologies and developing new therapeutic strategies.
Introduction to Vorozole

Historical Development of Aromatase Inhibitors

The evolution of aromatase inhibitors spans three generations, driven by the need for improved selectivity and reduced toxicity:

  • First-Generation: Aminoglutethimide, introduced in the 1980s, inhibited multiple cytochrome P450 enzymes (including cholesterol side-chain cleavage). This caused adrenal suppression, necessitating corticosteroid replacement therapy. Clinical trials showed no efficacy advantage over tamoxifen but significant side effects (rash, lethargy, thyroid dysfunction) [4].
  • Second-Generation: Formestane and fadrozole offered improved specificity but still required parenteral administration (formestane) or showed incomplete estrogen suppression (fadrozole) [1] [4].
  • Third-Generation: Characterized by high potency and specificity, this class includes vorozole, anastrozole, letrozole (nonsteroidal), and exemestane (steroidal). They achieve >90% estrogen suppression without affecting cortisol or aldosterone synthesis [1] [2].

Table 1: Evolution of Aromatase Inhibitors

GenerationRepresentative CompoundsKey LimitationsAdvancements
FirstAminoglutethimideNonselective; adrenal suppression; high toxicityProof-of-concept for estrogen suppression
SecondFormestane, FadrozoleSuboptimal potency; parenteral administrationImproved selectivity
ThirdVorozole, Anastrozole, LetrozoleNone significant (vs. predecessors)Oral bioavailability; >90% estrogen suppression

Vorozole as a Third-Generation Nonsteroidal Aromatase Inhibitor

Biochemical Properties

Vorozole binds reversibly to aromatase’s active site, with an IC₅₀ of 1.38 nM against human placental aromatase and 0.44 nM in rat ovarian granulosa cells. It exhibits 500-fold selectivity for aromatase over other cytochrome P450 enzymes, minimizing off-target effects [3] [6]. Unlike aminoglutethimide, it does not inhibit cortisol, aldosterone, or thyroxine synthesis at therapeutic doses [5] [7].

Pharmacodynamic Profile

  • Estrogen Suppression: In postmenopausal patients, vorozole (2.5 mg/day) reduced serum estradiol by 89–91% and estrone sulfate by 64–69%, reaching the detection limits of assays (<3 pmol/L) [5] [8].
  • Tissue-Specific Activity: In breast tumor tissue, vorozole decreased estradiol and estrone by 80% and 64%, respectively, confirming intratumoral aromatase inhibition [7].
  • No Receptor Interactions: At concentrations ≤10 μM, vorozole shows no agonist/antagonist activity at estrogen, progesterone, androgen, or glucocorticoid receptors [3].

Table 2: Potency Comparison of Third-Generation AIs

ParameterVorozoleAnastrozoleLetrozole
Aromatase IC₅₀ (nM)1.381511.5
Estradiol Reduction89–91%80–85%>95%
Specificity500-fold200-fold>1,000-fold

Significance in Breast Cancer Therapeutics

Clinical Efficacy in Advanced Breast Cancer

In phase II trials involving postmenopausal women with tamoxifen-resistant advanced breast cancer, vorozole (2.5 mg/day) demonstrated:

  • Objective Response Rates (ORR) of 18–33% (complete + partial responses) [7] [8].
  • Median Response Duration of 13–18.2 months, outperforming megestrol acetate (12.5 months; p=0.07) [7].
  • Disease Stabilization Rates of 17% for >6 months, contributing to a median survival of 29.7 months [8].

Comparative Trials

  • Vorozole vs. Megestrol Acetate (MA): A randomized trial showed comparable ORR (vorozole: 10.5% vs. MA: 7.6%), but vorozole had superior quality of life scores due to less weight gain [7].
  • Vorozole vs. Aminoglutethimide (AG): Vorozole achieved higher ORR (23% vs. 18%) and significantly better FLIC quality-of-life scores (p<0.05) [7] [9].

Role in Therapeutic Sequencing

Vorozole’s efficacy after tamoxifen failure highlighted the importance of sequential endocrine therapy:

  • 50% Response Rate in patients who initially responded to tamoxifen but later relapsed [8].
  • 25% Response Rate in primary tamoxifen non-responders, illustrating partial cross-resistance [4].

Table 3: Clinical Efficacy of Vorozole in Key Trials

Trial DesignResponse RateMedian Duration of ResponseQuality of Life Outcome
Phase II (2.5 mg/day; n=24)33% (8/24)13 monthsNot assessed
Vorozole vs. Megestrol Acetate10.5% vs. 7.6%18.2 vs. 12.5 monthsLess weight gain with vorozole
Vorozole vs. Aminoglutethimide23% vs. 18%Not reportedSignificantly better FLIC scores

Impact on AI Development

Though withdrawn in favor of anastrozole/letrozole (due to strategic reasons, not efficacy), vorozole validated key principles:

  • Targeted estrogen suppression is feasible without corticosteroid replacement.
  • Oral third-generation AIs can achieve clinical efficacy comparable to surgical adrenalectomy [4] [10].

Properties

CAS Number

129731-10-8

Product Name

Vorozole

IUPAC Name

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1

InChI Key

XLMPPFTZALNBFS-INIZCTEOSA-N

SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Synonyms

(N-methyl-(11C))vorozole
6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole
R 76713
R 83839
R 83842
R-76713
R-83839
R-83842
vorozole
vorozole, (+)-isome

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.